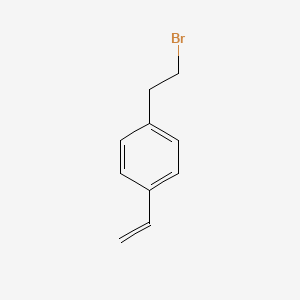
4-(2-Bromoethyl)styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)styrene is an organic compound that belongs to the class of styrene derivatives It features a styrene backbone with a bromoethyl group attached to the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)styrene typically involves the bromination of 4-ethylstyrene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles, leading to the formation of different functionalized styrenes.
Polymerization: The styrene moiety allows for polymerization reactions, forming polystyrene derivatives with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled conditions to achieve desired polymer characteristics.
Major Products Formed
Functionalized Styrenes: Depending on the nucleophile used, various functional groups can be introduced.
Polystyrene Derivatives: These polymers can exhibit enhanced thermal stability and flame retardant properties.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)styrene has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of flame-retardant polymers.
Materials Science: Incorporated into materials to enhance thermal stability and reduce flammability.
Biomedical Research: Potential use in the development of drug delivery systems and biomedical devices due to its ability to form biocompatible polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)styrene in polymerization involves the formation of free radicals that initiate the polymerization process. The bromoethyl group can participate in radical reactions, leading to the formation of cross-linked polymer networks. These networks enhance the material properties, such as thermal stability and mechanical strength .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloroethyl)styrene: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
4-(3-Bromopropyl)styrene: Features a longer alkyl chain with a bromine atom.
Uniqueness
4-(2-Bromoethyl)styrene is unique due to its specific bromoethyl substitution, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom enhances its ability to undergo free radical reactions, making it particularly useful in the synthesis of flame-retardant materials .
Propiedades
Número CAS |
2499-63-0 |
|---|---|
Fórmula molecular |
C10H11Br |
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-ethenylbenzene |
InChI |
InChI=1S/C10H11Br/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 |
Clave InChI |
MPDKBJPVJSVPPC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



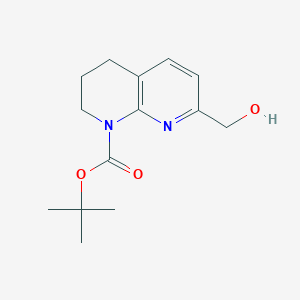
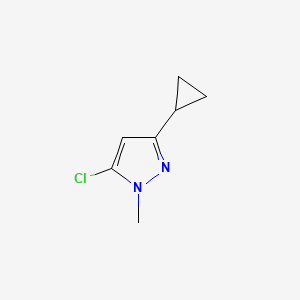
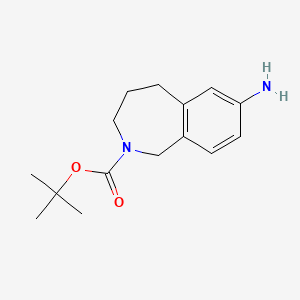

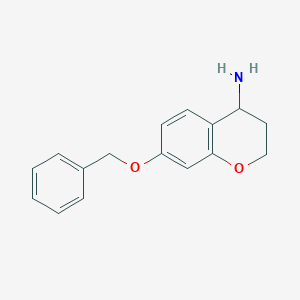
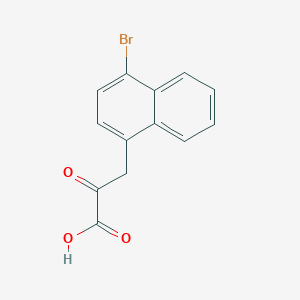
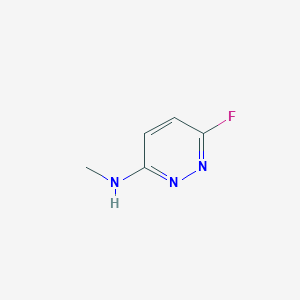


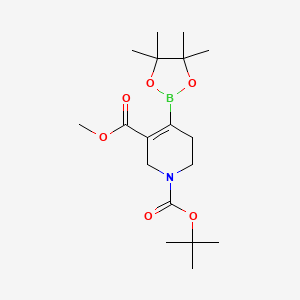
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
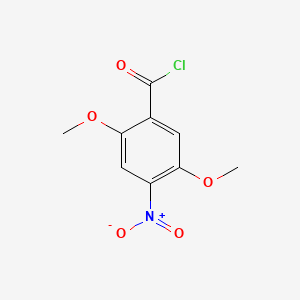
![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
